Methyl 4-bromofuran-3-carboxylate

Regioselective Functionalization Directed Ortho Metalation Heterocycle Synthesis

Researchers synthesizing 3,4-disubstituted furan pharmacophores often encounter regioselectivity failures when using isomeric bromofuran carboxylates. Methyl 4-bromofuran-3-carboxylate (CAS 2069255-21-4) eliminates this risk through its defined 3,4-substitution pattern: • Enables orthogonal C2 directed metalation and C4 Suzuki-Miyaura coupling-no protecting group manipulation required. • Direct access to 2,3,4-trisubstituted furans and 3,4-disubstituted furan-2(5H)-ones with high regiochemical control. • ≥97% purity; available from stock for immediate global dispatch.

Molecular Formula C6H5BrO3
Molecular Weight 205.01 g/mol
Cat. No. B8090112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromofuran-3-carboxylate
Molecular FormulaC6H5BrO3
Molecular Weight205.01 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC=C1Br
InChIInChI=1S/C6H5BrO3/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3
InChIKeyRXFZGIPOUVVZBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Bromofuran-3-Carboxylate: Structural & Synthetic Profile


Methyl 4-bromofuran-3-carboxylate (CAS 2069255-21-4) is a heterocyclic building block featuring a furan core with a bromine atom at the 4-position and a methyl ester group at the 3-position . This substitution pattern confers a unique electronic profile and enables a distinct set of regioselective transformations, differentiating it from other furan carboxylate isomers and serving as a key intermediate in pharmaceutical and agrochemical synthesis [1]. Commercially available in high purity (typically ≥97%) , it offers a defined starting point for complex molecule construction where precise control over substitution is critical.

C2-directed metalation enables regioselective functionalization of the furan core.
Orthogonal C2/C4 reactivity supports sequential coupling strategies for complex heterocycles.
Defined isomeric starting point for pharmaceutical and agrochemical intermediate synthesis.

Methyl 4-Bromofuran-3-Carboxylate: Isomer Differentiation


The position of the bromine atom and the ester group on the furan ring dictates the compound's electronic landscape and, consequently, its reaction regioselectivity. Unlike 2-substituted furan carboxylates (e.g., methyl 5-bromofuran-2-carboxylate) which follow typical electrophilic aromatic substitution patterns [1], the 3,4-substitution pattern of methyl 4-bromofuran-3-carboxylate enables a unique directed metalation at the C2 position, driven by the electron-withdrawing bromine atom [2]. Furthermore, the relative reactivity of the C4 bromine in cross-coupling reactions differs significantly from that of C2 or C5 bromines in isomeric compounds, leading to different chemo- and site-selectivity in sequential coupling steps [3]. Therefore, substituting it with a generic 'bromofuran carboxylate' risks synthetic failure or the formation of unintended isomers, necessitating targeted procurement.

This compound
Undergoes directed C2 metalation driven by 4-Br; enables unique sequential C2/C4 transformations.
2‑/5‑substituted isomers
Follow standard electrophilic substitution; cannot access the same C2‑selective pathway, leading to different regioisomers.
Generic bromofuran carboxylate
Unspecified isomer may shift reaction regioselectivity, risking synthetic failure or unintended products.

Methyl 4-Bromofuran-3-Carboxylate: Comparative Evidence


Directed C2 Metalation Selectivity

Methyl 4-bromofuran-3-carboxylate, like its parent 3-bromofuran, is subject to a directed metalation effect at the C2 position due to the adjacent electron-withdrawing bromine atom. This allows for selective C2 functionalization, a transformation not possible with methyl 5-bromofuran-2-carboxylate or methyl 4-bromofuran-2-carboxylate. In a study on 3-bromofuran, metalation with NaHMDS at -78°C followed by quenching with electrophiles gave C2-substituted products in yields ranging from 65% to 86%, demonstrating the efficiency of this regioselective pathway [1]. While direct data for the methyl ester derivative is unavailable, the presence of the ester group is expected to further enhance the acidity of the C2 proton, potentially increasing metalation efficiency [2].

Directed C2 metalation
Class-level
Modeled on 3‑bromofuran: NaHMDS at −78 °C gives C2‑substituted products in 65–86% yield; ester group likely enhances C2–H acidity.
Supports C2‑selective pathway design
Class‑level inference from parent heterocycle; direct data for methyl ester unavailable.
Regioselective Functionalization Directed Ortho Metalation Heterocycle Synthesis

Suzuki Coupling Site-Selectivity at C4

The relative reactivity of bromine atoms at different positions on a polybrominated furan ring is highly dependent on the substitution pattern. In a study of 2,3,4,5-tetrabromofuran, the C2 bromine was found to be the most reactive in Suzuki-Miyaura cross-couplings, followed by the C5 bromine, with C3 and C4 bromines being significantly less reactive [1]. This differential reactivity is exploited in sequential coupling strategies. Methyl 4-bromofuran-3-carboxylate, possessing a single bromine at the C4 position and an ester at C3, is expected to exhibit a reactivity profile similar to that of the C4 bromine in the tetrabromo analog, i.e., relatively low but still viable under appropriate conditions. This allows for selective coupling at C4 in the presence of other potentially reactive groups, or for a controlled coupling step after initial functionalization at C2 [2].

Suzuki C4 site‑selectivity
Class-level
C4 bromine less reactive than C2/C5 in tetrabromofuran analog, enabling controlled sequential coupling.
Supports controlled coupling order
Class‑level inference; reactivity may vary under different Pd‑catalyzed conditions.
Cross-Coupling Suzuki-Miyaura Site-Selectivity Furan Functionalization

Halogenation Pathway Differences

The 3-carboxylate substitution pattern fundamentally alters the course of halogenation reactions compared to the more common 2-carboxylate isomers. For example, while methyl furan-2-carboxylate undergoes bromination with AlCl3 to give the 4,5-dibromo derivative [1], the 3-carboxylate framework of methyl 4-bromofuran-3-carboxylate predisposes it to different electrophilic substitution pathways. Furthermore, recent synthetic methods specifically target 2-aryl-3-carboxylate ester furans under mild, non-metal conditions, achieving up to 94% yield, highlighting the growing synthetic accessibility and importance of the 3-carboxylate scaffold [2]. This indicates a distinct reactivity landscape that can be leveraged for efficient, environmentally benign synthesis.

Halogenation pathway divergence
Class-level
3‑carboxylate framework leads to different electrophilic substitution products; mild non‑metal synthesis reported up to 94% yield for related scaffolds.
Distinct reaction landscape for route design
Class‑level inference; confirm with specific substrate and conditions.
Halogenation Regioselectivity Furan-3-carboxylate Synthetic Methodology

Vendor Purity & Procurement Specifications

For reliable and reproducible research outcomes, high purity of the starting material is non-negotiable. Commercially available methyl 4-bromofuran-3-carboxylate is typically supplied at a purity of 97% or higher from reputable vendors, as verified by analytical data such as NMR and HPLC . This is comparable to the purity specifications for other common bromofuran carboxylate isomers like methyl 5-bromofuran-2-carboxylate, which is also often supplied at >97% purity . However, the specific isomeric identity must be confirmed by independent analytical methods (e.g., 1H NMR, 13C NMR, and LCMS) as provided in vendor Certificates of Analysis, as the isomers are otherwise chemically indistinguishable by simple physical properties.

Commercial purity
Data to verify
Supplied at ≥97% purity; isomeric identity must be confirmed by NMR, HPLC, LCMS.
Purity alone insufficient; identity verification critical
Data to verify with supplier COA; no independent literature source for this specification.
Procurement Purity Quality Control Reproducibility

Methyl 4-Bromofuran-3-Carboxylate: Key Application Scenarios


Orthogonal Functionalization for Polysubstituted Furans

The unique ability to selectively metalate and functionalize the C2 position, followed by a controlled Suzuki-Miyaura coupling at the C4 bromine, makes methyl 4-bromofuran-3-carboxylate an ideal starting material for synthesizing 2,3,4-trisubstituted furans with high precision. This orthogonal reactivity avoids the need for protection/deprotection steps and minimizes byproduct formation, streamlining the synthesis of complex molecules for medicinal chemistry [1].

Bifuran-Based Monomer Synthesis

As a derivative accessible from hemicellulose-based furfural, methyl 4-bromofuran-3-carboxylate serves as a key monomer for nickel-electrocatalyzed homocoupling to produce bifuran-based materials [2]. Its specific substitution pattern ensures the correct regiochemistry in the resulting polymer, which is crucial for material properties. This application is not feasible with the 2-carboxylate isomers, which would lead to different polymer architectures and properties.

3,4-Disubstituted Furan-2(5H)-one Synthesis

The C4 bromine can be selectively coupled in a Suzuki reaction to introduce diverse aryl groups, while the C2 position remains available for subsequent functionalization. This is particularly useful for generating 3,4-disubstituted furan-2(5H)-one derivatives, a class of compounds with known biological activity. The inherent lower reactivity of the C4 bromine compared to a C2 or C5 bromine allows for a more controlled and higher-yielding initial coupling step [3].

Agrochemical Intermediate with Isomeric Control

In the synthesis of heterocyclic agrochemicals, the correct regioisomer is often essential for biological activity. Methyl 4-bromofuran-3-carboxylate provides a direct route to a specific, less common furan substitution pattern. Its procurement eliminates the need for laborious separation of isomeric mixtures that would result from using non-selective starting materials, thereby reducing purification costs and improving process efficiency [4].

Application
Selection Property
Validation Focus
Orthogonal polysubstituted furan synthesis
C2–C4 orthogonal reactivity
Regioselective C2 metalation then C4 coupling
Bifuran‑based monomer synthesis
3,4‑substitution pattern for homocoupling
Nickel‑electrocatalyzed coupling efficiency
3,4‑Disubstituted furan‑2(5H)‑one synthesis
Controlled C4 Suzuki coupling
Aryl group introduction at C4
Agrochemical intermediate
Defined regioisomer procurement
Isomeric identity confirmation by NMR
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